(2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone

Description

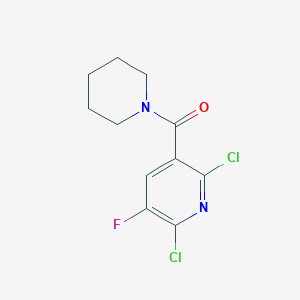

(2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone is a heterocyclic methanone derivative featuring a 2,6-dichloro-5-fluoropyridine core linked to a piperidine moiety via a carbonyl group. The piperidino group contributes to its basicity and solubility profile, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula |

C11H11Cl2FN2O |

|---|---|

Molecular Weight |

277.12 g/mol |

IUPAC Name |

(2,6-dichloro-5-fluoropyridin-3-yl)-piperidin-1-ylmethanone |

InChI |

InChI=1S/C11H11Cl2FN2O/c12-9-7(6-8(14)10(13)15-9)11(17)16-4-2-1-3-5-16/h6H,1-5H2 |

InChI Key |

MKIGYKRJIKJKDD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=C(N=C2Cl)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to introduce the chlorine atoms and the piperidino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as aluminum fluoride (AlF3) and copper(II) fluoride (CuF2) at elevated temperatures (450–500°C) to achieve high yields of fluorinated pyridine derivatives

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine and fluorine atoms on the pyridine ring.

Oxidation and Reduction: The methanone moiety can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted pyridines, while oxidation and reduction can yield different functionalized derivatives.

Scientific Research Applications

(2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2,6-Dichloro-5-Fluoropyridin-3-Yl)(Piperidino)Methanone involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms enhances its ability to interact with biological macromolecules, potentially inhibiting enzymes or receptors involved in disease processes. The piperidino group may also contribute to its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Key Differences :

- Substituent : Morpholine (oxygen-containing heterocycle) replaces piperidine.

- Molecular Weight : 279.10 g/mol (vs. ~242–279 g/mol for the target compound) .

Indole-Based Analogs: (1-Methyl-1H-Indol-3-Yl)(Piperidino)Methanone

Key Differences :

- Aromatic Core : Indole replaces the dichlorofluoropyridine ring.

- Molecular Weight : 242.32 g/mol .

- Biological Relevance : Indole derivatives are associated with antimicrobial and antiviral activity (e.g., anti-HIV-2 activity at 10% inhibition ). The dichlorofluoropyridinyl group in the target compound may confer distinct electronic properties for receptor binding.

Symmetrical Piperidine Derivatives: Piperidino(4-Piperidinyl)Methanone

Key Differences :

- Structure: Two piperidine rings attached to the methanone group.

- Molecular Weight : 196.28 g/mol .

- Crystallinity : Symmetry may enhance crystallinity, contrasting with the asymmetric substitution in the target compound.

Complex Pharmacological Analogs: QO-58

Key Differences :

- Structure: Incorporates the 2,6-dichloro-5-fluoropyridin-3-yl group into a pyrazolopyrimidinone scaffold.

- Function : QO-58 is a potassium channel opener (KCNQx), highlighting the role of the dichlorofluoropyridinyl motif in ion channel modulation .

Comparative Data Table

*Estimated based on analogs.

Key Research Findings

- Thermal Stability: Methanone derivatives with hydrogen-bonding networks (e.g., di(1H-tetrazol-5-yl) methanone oxime) decompose at 247–288°C . The target compound’s stability may depend on its ability to form similar intermolecular interactions.

- Steric Effects: Steric hindrance in indole analogs (e.g., cyclohexyl(1-indol-3-yl)methanone) alters spectral properties, implying that substituent positioning in the target compound could influence reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.